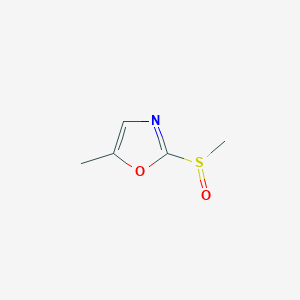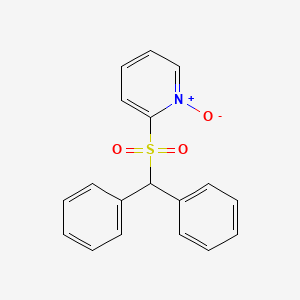![molecular formula C12H16O B14535929 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one CAS No. 62343-83-3](/img/structure/B14535929.png)
2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one is an organic compound that features a cyclohexene ring fused to a cyclopentanone structure
Synthetic Routes and Reaction Conditions:
Laboratory Scale: The synthesis of this compound can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with cyclopentanone under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: Industrially, the compound can be synthesized using catalytic methods. For example, the catalytic hydrogenation of cyclohexenone derivatives in the presence of a suitable catalyst can yield this compound. This method is advantageous due to its scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophilic groups.
Scientific Research Applications
2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of fragrances and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Cyclohexenone: A structurally related compound that shares the cyclohexene ring but lacks the cyclopentanone moiety.
3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group substitution on the cyclohexene ring.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex derivative with additional functional groups.
Uniqueness:
Structural Features: The presence of both cyclohexene and cyclopentanone rings in 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one imparts unique chemical properties and reactivity.
Applications: Its versatility in various fields, including organic synthesis, biology, and medicine, distinguishes it from other similar compounds.
Properties
CAS No. |
62343-83-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(cyclohex-3-en-1-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-2,9-10H,3-8H2 |
InChI Key |
FEZLFQUWOBVQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2CCC=CC2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


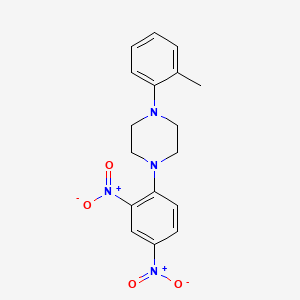
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
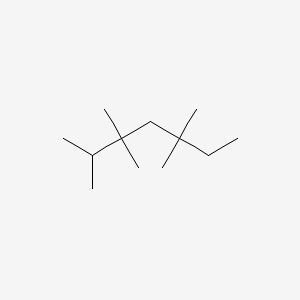
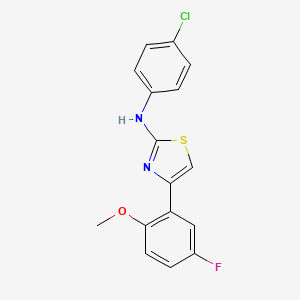
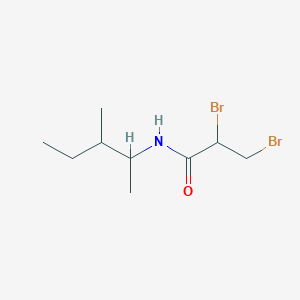
![Triethoxy[(tetradecane-1-sulfinyl)methyl]silane](/img/structure/B14535876.png)
![3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate](/img/structure/B14535879.png)

![12H-Benzo[a]xanthen-12-one, 4-bromo-3-methoxy-](/img/structure/B14535890.png)
![1,1-Diphenyl-2-[(trimethylsilyl)oxy]silolane](/img/structure/B14535891.png)
![N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B14535901.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol](/img/structure/B14535902.png)
